molecular formula C17H8Cl5N3O3 B12668925 1H-Benzimidazole, 2-(2-furanyl)-, mixt. with pentachloronitrobenzene CAS No. 76130-39-7

1H-Benzimidazole, 2-(2-furanyl)-, mixt. with pentachloronitrobenzene

Cat. No.: B12668925
CAS No.: 76130-39-7
M. Wt: 479.5 g/mol
InChI Key: KPOZKEDGEMVWGA-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-(2-furanyl)-, mixt with pentachloronitrobenzene is a chemical compound that combines the properties of two distinct molecules: 1H-Benzimidazole, 2-(2-furanyl)- and pentachloronitrobenzene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole, 2-(2-furanyl)- typically involves the condensation of o-phenylenediamine with furfural under acidic conditions. The reaction is carried out by adding furfural to a solution of o-phenylenediamine in the presence of an acid catalyst, such as hydrochloric acid, and heating the mixture to promote the formation of the benzimidazole ring .

For the preparation of pentachloronitrobenzene, chlorination of nitrobenzene is performed using chlorine gas in the presence of a catalyst like iron(III) chloride. The reaction is exothermic and requires careful control of temperature and chlorine flow to ensure complete chlorination .

Industrial Production Methods

Industrial production of 1H-Benzimidazole, 2-(2-furanyl)- involves large-scale synthesis using automated reactors to control reaction conditions precisely. The process includes purification steps such as recrystallization and chromatography to obtain high-purity products .

Pentachloronitrobenzene is produced industrially through continuous chlorination processes, where nitrobenzene is fed into a reactor with chlorine gas and a catalyst. The product is then purified through distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole, 2-(2-furanyl)- undergoes various chemical reactions, including:

Pentachloronitrobenzene primarily undergoes:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1H-Benzimidazole, 2-(2-furanyl)- is used in various scientific research applications:

Pentachloronitrobenzene is primarily used as a fungicide in agriculture and as an intermediate in the synthesis of other chemicals .

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-(2-furanyl)- involves its interaction with biological targets such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to antimicrobial effects. The exact molecular pathways depend on the specific biological context and the target organism .

Pentachloronitrobenzene acts by disrupting cellular processes in fungi, leading to their death. It interferes with fungal cell membrane integrity and enzyme function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Benzimidazole, 2-(2-furanyl)-, mixt. with pentachloronitrobenzene is unique due to the combination of benzimidazole and pentachloronitrobenzene, which imparts distinct chemical and biological properties.

Properties

CAS No.

76130-39-7

Molecular Formula

C17H8Cl5N3O3

Molecular Weight

479.5 g/mol

IUPAC Name

2-(furan-2-yl)-1H-benzimidazole;1,2,3,4,5-pentachloro-6-nitrobenzene

InChI

InChI=1S/C11H8N2O.C6Cl5NO2/c1-2-5-9-8(4-1)12-11(13-9)10-6-3-7-14-10;7-1-2(8)4(10)6(12(13)14)5(11)3(1)9/h1-7H,(H,12,13);

InChI Key

KPOZKEDGEMVWGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=CO3.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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